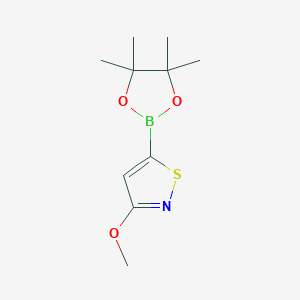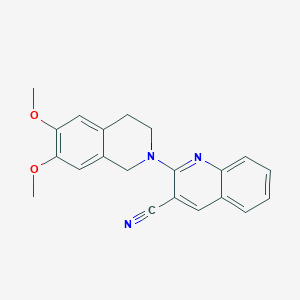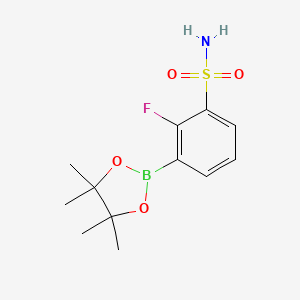
2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is a compound that features a fluorine atom, a boronic ester group, and a sulfonamide group attached to a benzene ring. This compound is significant in organic synthesis due to its unique structure, which allows it to participate in various chemical reactions, particularly in the field of medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of a fluorinated benzene derivative with a boronic acid or boronic ester under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate.
Introduction of the Sulfonamide Group: The next step involves the introduction of the sulfonamide group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate product with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic ester group makes it a suitable candidate for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl halides.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate and triethylamine, used to deprotonate intermediates and drive reactions forward.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound.
科学研究应用
2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: The compound is utilized in the development of advanced materials, including polymers and electronic materials.
Biological Studies: It serves as a probe in biological assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The sulfonamide group can interact with proteins and enzymes, affecting their function and activity. The fluorine atom enhances the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation.
相似化合物的比较
Similar Compounds
- 2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is unique due to the specific positioning of the fluorine, boronic ester, and sulfonamide groups on the benzene ring. This unique arrangement imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
属性
IUPAC Name |
2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO4S/c1-11(2)12(3,4)19-13(18-11)8-6-5-7-9(10(8)14)20(15,16)17/h5-7H,1-4H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETJONSUJDXRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea](/img/structure/B7451343.png)

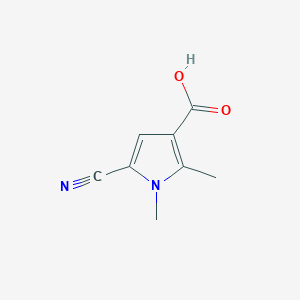



![5-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B7451394.png)
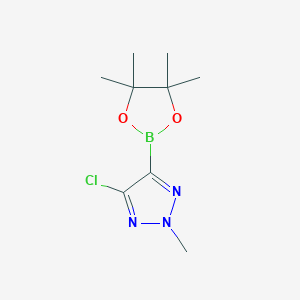
![4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B7451406.png)
![2-({6-Fluorospiro[3.3]heptan-2-yl}methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7451415.png)
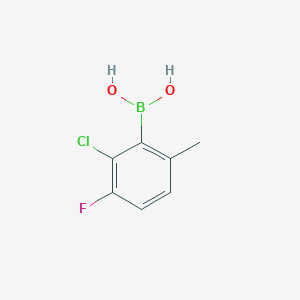
![1'-benzylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B7451422.png)
